4-Acetoxy cinnamaldehyde
Overview
Description
4-Acetoxy-3-methoxycinnamaldehyde, predominantly trans, is a cinnamaldehyde derivative . It is an organic building block useful in chemical synthesis . The molecular formula is C12H12O4 .
Molecular Structure Analysis
The structure of cinnamaldehyde, a related compound, has been determined by broadband microwave spectroscopy . The structure of the molecule is planar due to the conjugation of the π-electron system .Chemical Reactions Analysis
While specific chemical reactions involving 4-Acetoxy cinnamaldehyde are not available, cinnamaldehyde, a major component of cinnamon oil, has been reported to undergo efficient electrocatalytic hydrogenation .Physical And Chemical Properties Analysis
4-Acetoxy-3-methoxycinnamaldehyde has a molecular weight of 220.221 Da . The melting point is 97-100 °C and the predicted boiling point is 342.7±27.0 °C . The predicted density is 1.162±0.06 g/cm3 .Scientific Research Applications
Enzyme Engineering and Catalysis
4-Acetoxy cinnamaldehyde has been studied in the context of enzyme engineering. The enzyme 4-oxalocrotonate tautomerase (4-OT) catalyzes a reaction involving acetaldehyde and benzaldehyde, producing 3-hydroxy-3-phenylpropanal and eventually yielding cinnamaldehyde. This enzymatic process has been enhanced through protein engineering, demonstrating the compound's relevance in biochemical research and potential applications in biocatalysis (Zandvoort, Geertsema, Quax, & Poelarends, 2012).
Anticancer Research
Cinnamaldehyde, derived from 4-Acetoxy cinnamaldehyde, shows promising results in cancer research. It induces apoptosis in human promyelocytic leukemia cells through ROS-mediated mitochondrial permeability transition, suggesting its potential as an anticancer agent (Ka, Park, Jung, Choi, Cho, Ha, & Lee, 2003). Additionally, cinnamaldehyde's role in reducing cyclooxygenase-2 activity in rat cerebral microvascular endothelial cells indicates its therapeutic potential in inflammatory conditions (Guo, Huo, Zhao, Liu, Li, Ma, Guo, & Jiang, 2006).
Antimicrobial Effects
Cinnamaldehyde exhibits antimicrobial properties, particularly against Escherichia coli O157:H7. Genome-wide transcriptional analysis has revealed its effects on gene expression in E. coli, including induction of oxidative stress-related genes and repression of DNA and protein synthesis genes (Visvalingam, Hernandez-Doria, & Holley, 2012).
Pharmacokinetics and Metabolism in Cancer Chemotherapy
Cinnamaldehyde and its derivatives are being investigated for their potential in cancer chemotherapy. Recent studies have explored their pharmacokinetics, metabolism, and mechanisms of apoptosis induction in cancer cells. This research provides insights into the development of cinnamaldehyde-based anticancer drugs (Hong, Ismail, Kang, Han, & Kwon, 2016).
Diabetes and Vascular Health
Studies on cinnamaldehyde have shown its potential in improving glucose metabolism and vascular function. In db/db mice, cinnamaldehyde significantly improved insulin sensitivity and islet morphology, and had positive effects on endothelium-dependent diastolic function (Guo, Sun, Huang, Wu, Hou, Qin, & Liu, 2017).
Neuroprotection
Cinnamaldehyde has shown neuroprotective effects against glutamate-induced oxidative stress and apoptosis in PC12 cells. This suggests its potential in treating neurodegenerative diseases (Lv, Yuan, Zeng, Liu, & Zhang, 2017).
Antiviral Properties
Cinnamaldehyde derivatives have demonstrated efficacy in inhibiting coxsackievirus B3-induced viral myocarditis, highlighting its potential in antiviral therapy (Li, Liu, Wang, Xie, Yang, Liu, Ding, Cao, & Wang, 2016).
Mechanism of Action
Although the exact mechanism of action for 4-Acetoxy cinnamaldehyde is not available, cinnamaldehyde, a related compound, has been reported to target TLR-4 and other inflammatory mediators . It has also been found to activate the transient receptor potential ion channel TRPA1, which mediates thermosensation .
Safety and Hazards
Future Directions
While specific future directions for 4-Acetoxy cinnamaldehyde are not available, research on cinnamaldehyde and its derivatives continues to be a promising area. For instance, cinnamaldehyde has been found to have potential therapeutic effects in the treatment of breast cancer , and it has been used in the development of antibacterial surfaces .
properties
IUPAC Name |
[4-[(E)-3-oxoprop-1-enyl]phenyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-9(13)14-11-6-4-10(5-7-11)3-2-8-12/h2-8H,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQCYVXBXRQUOL-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetoxy cinnamaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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